

Thermodynamic Properties of sec-Butyl Isopropyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sec-butyl isopropyl ether*

Cat. No.: *B101348*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **sec-butyl isopropyl ether** (CAS No: 18641-81-1). While experimental data for this specific ether is limited in publicly available literature, this document compiles the available information, supplemented with calculated data and comparative values for structurally related ethers. Detailed experimental protocols for determining these properties are also provided to facilitate further research and application in fields such as solvent selection, process design, and drug development.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a substance govern its behavior in various physical and chemical processes. For **sec-butyl isopropyl ether**, a complete experimental dataset is not readily available. The following tables summarize the known experimental values, alongside calculated data and properties of analogous compounds to provide a broader context.

Physical and Molar Properties

Property	Value	Source
Molecular Formula	C7H16O	NIST[1]
Molecular Weight	116.20 g/mol	NIST[1]
Normal Boiling Point (Tboil)	373.2 K (100.05 °C)	NIST[1]
Calculated Properties		
Critical Temperature (Tc)	553.18 K	Cheméo[2]
Critical Pressure (Pc)	2796.51 kPa	Cheméo[2]
Critical Volume (Vc)	0.433 m ³ /kmol	Cheméo[2]

Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is a crucial parameter for understanding liquid-vapor phase transitions.

Condition	Value	Source
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}}H^\circ$)	37.58 kJ/mol	NIST[1]
Enthalpy of Vaporization at Normal Boiling Point	32.38 kJ/mol	NIST[1]

Vapor Pressure, Density, Viscosity, and Heat Capacity

Experimental data for vapor pressure, density, viscosity, and specific heat capacity of **sec-butyl isopropyl ether** as a function of temperature are not readily available in the reviewed literature. To provide an estimate of these properties, data for structurally similar ethers are presented below.

Comparative Data for Related Ethers:

Compound	Property	Temperature (°C)	Value	Source
Di-sec-butyl ether	Density	25	0.759 g/mL	Sigma-Aldrich
tert-Amyl methyl ether	Density	15	0.7750 g/cm ³	DrugFuture[3]
20	0.7703 g/cm ³	DrugFuture[3]		
25	0.7656 g/cm ³	DrugFuture[3]		
30	0.7607 g/cm ³	DrugFuture[3]		
tert-Amyl methyl ether	Vapor Pressure	25	75.2 mmHg	PubChem[1]
Dibutyl ether	Viscosity	20	0.63 cP	Stenutz
Methyl tert-butyl ether	Viscosity	20	0.27 cP	Honeywell

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-defined experimental methodologies. The following sections detail the standard protocols for measuring the key properties discussed in this guide.

Determination of Enthalpy of Vaporization by Calorimetry

Principle: Calorimetry directly measures the heat absorbed during the isothermal vaporization of a known mass of the substance.

Apparatus: A vaporization calorimeter, typically consisting of a sample holder with a heating element, an equilibration chamber, and a condenser, all housed within a controlled temperature environment.

Procedure:

- A precisely weighed sample of **sec-butyl isopropyl ether** is introduced into the sample holder of the calorimeter.
- The calorimeter is brought to the desired constant temperature.
- A constant electrical power is supplied to the heating element to induce vaporization of the liquid at a steady rate.
- The vapor is passed through an equilibration chamber to ensure it is at the saturation temperature corresponding to the system pressure.
- The vapor is then directed to a condenser where the heat of condensation is removed by a coolant.
- The mass of the vaporized substance is determined by collecting and weighing the condensate or by measuring the mass loss of the sample holder.
- The molar enthalpy of vaporization is calculated from the electrical energy supplied, accounting for any heat losses, and the number of moles of the vaporized substance.

Determination of Density by Pycnometry

Principle: A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., water), and filled with the sample liquid, the density of the sample can be accurately determined.

Apparatus: A glass pycnometer with a ground-glass stopper containing a capillary tube, an analytical balance, and a constant-temperature bath.

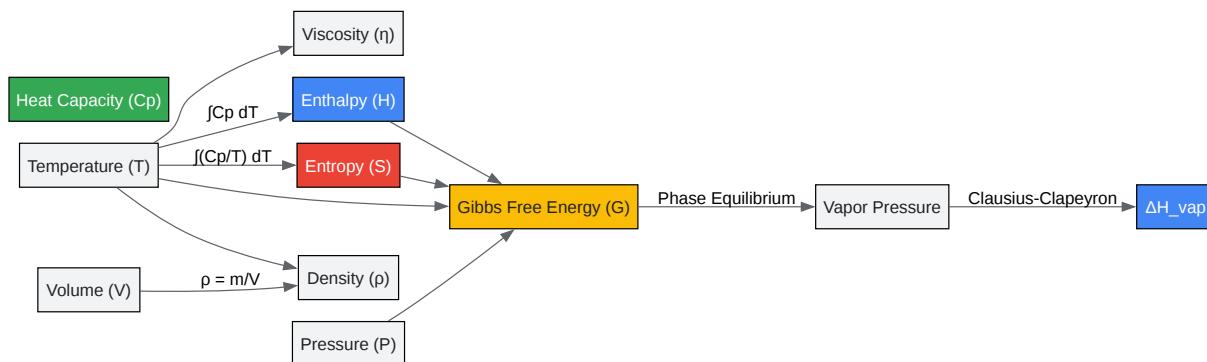
Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
- The pycnometer is filled with distilled water, and the stopper is inserted, allowing excess water to exit through the capillary.
- The filled pycnometer is placed in a constant-temperature bath until thermal equilibrium is reached.

- The exterior of the pycnometer is carefully dried, and its mass is determined. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.
- The process is repeated with **sec-butyl isopropyl ether**.
- The density of the **sec-butyl isopropyl ether** is calculated by dividing the mass of the ether by the determined volume of the pycnometer.

Determination of Viscosity by Capillary Viscometry

Principle: The viscosity of a liquid is determined by measuring the time it takes for a known volume of the liquid to flow through a capillary tube of known dimensions under a known pressure head.


Apparatus: An Ubbelohde or Cannon-Fenske capillary viscometer, a constant-temperature bath, a stopwatch, and a pipette.

Procedure:

- A known volume of **sec-butyl isopropyl ether** is introduced into the viscometer.
- The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.
- The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.
- The suction is removed, and the time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.
- The kinematic viscosity is calculated using the viscometer constant and the measured flow time.
- The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Logical Relationships of Thermodynamic Properties

The various thermodynamic properties of a substance are interconnected. Understanding these relationships is crucial for comprehensive analysis and modeling.

[Click to download full resolution via product page](#)

Caption: Interrelationships between key thermodynamic properties.

This diagram illustrates how fundamental properties like temperature and pressure influence state functions such as enthalpy, entropy, and Gibbs free energy. These, in turn, determine phase behavior (vapor pressure) and other important physical characteristics like density and viscosity. The Clausius-Clapeyron equation, for example, directly links vapor pressure to the enthalpy of vaporization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-Amyl methyl ether | C6H14O | CID 61247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ether, sec-butyl isopropyl (CAS 18641-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. tert-Amyl Methyl Ether [drugfuture.com]
- To cite this document: BenchChem. [Thermodynamic Properties of sec-Butyl Isopropyl Ether: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101348#thermodynamic-properties-of-sec-butyl-isopropyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com